3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15936614
InChI: InChI=1S/C11H13N3O2S/c15-10-9-8(3-5-17-9)13-11(16)14(10)7-2-1-4-12-6-7/h3,5,7,12H,1-2,4,6H2,(H,13,16)
SMILES:
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.31 g/mol

3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15936614

Molecular Formula: C11H13N3O2S

Molecular Weight: 251.31 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C11H13N3O2S
Molecular Weight 251.31 g/mol
IUPAC Name 3-piperidin-3-yl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H13N3O2S/c15-10-9-8(3-5-17-9)13-11(16)14(10)7-2-1-4-12-6-7/h3,5,7,12H,1-2,4,6H2,(H,13,16)
Standard InChI Key OEADSYJLZWJNDY-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)N2C(=O)C3=C(C=CS3)NC2=O

Introduction

"3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a heterocyclic compound that combines a thieno[3,2-d]pyrimidine core with a piperidine substituent at the 3-position. Compounds containing the thienopyrimidine scaffold are widely studied for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The addition of a piperidine moiety often enhances pharmacokinetic properties such as solubility and bioavailability.

Structural Features

The structure of "3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" consists of:

  • A thieno[3,2-d]pyrimidine ring system, which is a fused bicyclic structure combining thiophene and pyrimidine.

  • A piperidin-3-yl group attached at the 3rd position of the thienopyrimidine ring.

  • Two keto groups at the 2nd and 4th positions of the pyrimidine ring.

This combination makes the compound a potential candidate for drug development due to its ability to interact with biological targets via hydrogen bonding and π-stacking interactions.

Synthesis Pathways

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves:

  • Cyclization Reactions: Starting from thiophene derivatives (e.g., 2-aminothiophene), cyclization with carbonitriles or carboxylic acid derivatives forms the thienopyrimidine core.

  • Substitution at Position 3: The introduction of the piperidinyl group can be achieved through nucleophilic substitution or reductive amination using appropriate precursors.

  • Functionalization: Keto groups at positions 2 and 4 are introduced through oxidation or condensation reactions.

Analytical Characterization

The compound's structure can be confirmed using:

  • NMR Spectroscopy: Proton (1H^1H) and carbon (13C^{13}C) NMR provide details about chemical shifts corresponding to the thienopyrimidine and piperidine moieties.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as carbonyls and heteroatoms.

  • X-ray Crystallography: Provides detailed structural information about bond lengths and angles.

Biological Activity

Thieno[3,2-d]pyrimidines have been reported to exhibit:

  • Antiviral Properties: Effective against influenza A virus polymerase by targeting specific protein interfaces .

  • Antibacterial Activity: Many derivatives inhibit bacterial growth by interfering with DNA synthesis or enzyme activity .

  • Anticancer Potential: Some compounds act as kinase inhibitors or disrupt cell cycle progression .

The addition of a piperidine group may enhance these activities by improving binding affinity to biological targets or increasing membrane permeability.

Potential Applications

The unique structure of "3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" makes it a promising candidate in:

  • Drug Development: Particularly for diseases requiring kinase inhibition or nucleic acid interaction.

  • Pharmacological Research: As a lead compound for developing new therapeutic agents.

  • Material Science: Heterocyclic compounds like thienopyrimidines are also explored in organic electronics due to their electronic properties.

Comparative Data

PropertyValue/Observation
Molecular FormulaC11H13N3O2S
Molecular Weight~251 g/mol
SolubilityLikely soluble in polar organic solvents
Key Functional GroupsPiperidine ring, keto groups, thienopyrimidine core
Biological Activity (Predicted)Antiviral, antibacterial, anticancer

Research Gaps and Future Directions

While significant progress has been made in synthesizing and characterizing thienopyrimidine derivatives:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator